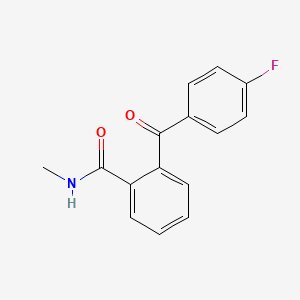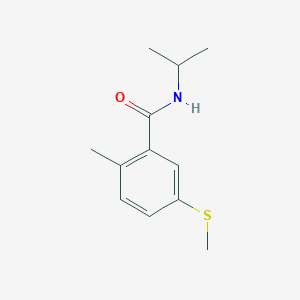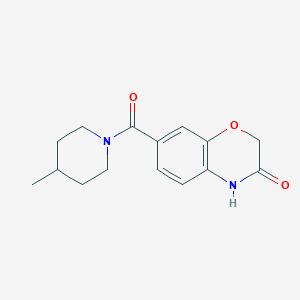
4-methylsulfanyl-N-propan-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylsulfanyl-N-propan-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as MPB, is a small molecule that belongs to the class of benzamides. It has been widely studied for its mechanism of action and its potential uses in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 4-methylsulfanyl-N-propan-2-ylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression. By inhibiting HDACs, 4-methylsulfanyl-N-propan-2-ylbenzamide may alter the expression of genes that are involved in cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
4-methylsulfanyl-N-propan-2-ylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-methylsulfanyl-N-propan-2-ylbenzamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methylsulfanyl-N-propan-2-ylbenzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it useful for studying intracellular processes. However, one limitation of using 4-methylsulfanyl-N-propan-2-ylbenzamide is that it may have off-target effects, meaning that it may affect other cellular processes that are not related to the intended target.
Orientations Futures
There are several future directions for research on 4-methylsulfanyl-N-propan-2-ylbenzamide. One area of research is in the development of more potent and selective HDAC inhibitors. Another area of research is in the identification of biomarkers that can predict response to 4-methylsulfanyl-N-propan-2-ylbenzamide treatment. Additionally, research is needed to determine the optimal dosing and treatment schedules for 4-methylsulfanyl-N-propan-2-ylbenzamide in different disease states.
Conclusion:
In conclusion, 4-methylsulfanyl-N-propan-2-ylbenzamide is a small molecule that has potential applications in scientific research, particularly in the fields of cancer biology and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to act by inhibiting HDACs. 4-methylsulfanyl-N-propan-2-ylbenzamide has several biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. However, it also has limitations, including off-target effects. Future research is needed to further explore the potential uses of 4-methylsulfanyl-N-propan-2-ylbenzamide and to develop more potent and selective HDAC inhibitors.
Méthodes De Synthèse
The synthesis of 4-methylsulfanyl-N-propan-2-ylbenzamide can be achieved through several methods. One of the most common methods is the reaction of 4-methylthiobenzoyl chloride with isopropylamine in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain pure 4-methylsulfanyl-N-propan-2-ylbenzamide.
Applications De Recherche Scientifique
4-methylsulfanyl-N-propan-2-ylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. 4-methylsulfanyl-N-propan-2-ylbenzamide has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-methylsulfanyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8(2)12-11(13)9-4-6-10(14-3)7-5-9/h4-8H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJKBJXHSUPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylsulfanyl-N-propan-2-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)

![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)






